molecular formula C48H73N13O17S3 B612440 Cyclotraxin B CAS No. 1203586-72-4

Cyclotraxin B

Cat. No.: B612440
CAS No.: 1203586-72-4
M. Wt: 1200.4 g/mol
InChI Key: JLBMMJHZUYBFGX-ZHTCEXBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclotraxin B (CTXB) is a cyclic peptide composed of 10 amino acids stabilized by a disulfide bridge, with a molecular formula of C₅₀H₇₇N₁₃O₁₉S₃ and a molecular weight of 1260.42 g/mol . It acts as a highly selective, non-competitive, allosteric inhibitor of tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF). CTXB binds to the extracellular D5 domain of TrkB, altering its conformation and inhibiting downstream signaling without interfering with BDNF binding . It exhibits an IC₅₀ of 0.30 nM for TrkB inhibition and demonstrates blood-brain barrier (BBB) penetration, enabling central nervous system (CNS) activity .

Preparation Methods

Cyclotraxin B is synthesized using a peptidomimetic approach, which involves the design and synthesis of peptide-like molecules that mimic the biological activity of peptides . The synthetic route typically includes the following steps:

    Peptide Synthesis: The linear peptide sequence is synthesized using solid-phase peptide synthesis (SPPS).

    Cyclization: The linear peptide is cyclized to form the cyclic structure of this compound.

    Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.

Chemical Reactions Analysis

Cyclotraxin B primarily undergoes non-covalent interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary mode of action involves allosteric modulation of the TrkB receptor . This modulation does not involve altering the binding of BDNF but rather changing the receptor’s conformation to inhibit its activity .

Scientific Research Applications

Scientific Research Applications

  • Neurodegenerative Disorders :
    • Cyclotraxin B has been studied for its effects on synaptic plasticity and neuronal differentiation, which are critical in conditions like Alzheimer's disease. By modulating TrkB activity, it may help mitigate neurotoxicity associated with BDNF signaling .
  • Mental Health :
    • The compound has shown anxiolytic-like effects in animal models without inducing antidepressant-like activity. This specificity suggests its potential use in treating anxiety disorders without the side effects commonly associated with antidepressants .
  • Pain Management :
    • Research indicates that this compound may play a role in managing neuropathic pain by influencing the BDNF-TrkB signaling pathway, which is implicated in pain sensation and modulation .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers administered the compound to primary cultures of mouse cortical neurons. The results demonstrated that this compound significantly decreased BDNF-induced phosphorylation of MAPK, which is linked to neurite outgrowth and neuronal survival. Importantly, no cytotoxicity was observed even at high concentrations, indicating a favorable safety profile for further research .

Case Study 2: Behavioral Impact

A behavioral study involving systemic administration of this compound to mice revealed alterations in anxiety-related behaviors. The results indicated that while this compound effectively inhibited TrkB signaling in the brain, it did not produce the typical side effects associated with other anxiolytics, highlighting its potential as a targeted therapy for anxiety disorders .

Data Table: Summary of Research Findings

Study Focus Findings Reference
NeurodegenerationInhibits BDNF-induced neurotoxicity; promotes neuronal differentiation
Mental HealthAnxiolytic effects without antidepressant activity
Pain ManagementPotential role in alleviating neuropathic pain through TrkB modulation
Safety ProfileNo observed cytotoxicity even at high concentrations

Comparison with Similar Compounds

Mechanism of Action

Compound Class Mechanism of Action Key Interaction Site
Cyclotraxin B Cyclic peptide Non-competitive, allosteric TrkB inhibitor TrkB extracellular D5 domain
ANA-12 Small molecule Competitive TrkB antagonist BDNF-binding site
7,8-DHF Flavonoid Context-dependent TrkB agonist/inhibitor* TrkB kinase domain
AZ-23 Small molecule ATP-competitive pan-Trk (A/B/C) inhibitor Trk kinase ATP-binding pocket
LM 22A-4 Small molecule TrkB agonist TrkB extracellular domain

*Contradictory evidence: 7,8-Dihydroxyflavone (7,8-DHF) acts as a TrkB agonist in neuronal contexts but reduces TrkB phosphorylation in placental studies .

Selectivity and Specificity

Compound Selectivity IC₅₀ (nM) Key Off-Target Effects
This compound TrkB-specific 0.30 (TrkB) None reported
ANA-12 TrkB-specific N/A Partial agonism in some models
AZ-23 Pan-Trk (A/B/C) 2 (TrkA), 8 (TrkB), 24 (TrkC) FGFR1, Flt3, Ret inhibition
Gambogic amide TrkA-specific N/A Akt/MAPK activation

CTXB’s allosteric mechanism ensures exclusive TrkB targeting, unlike AZ-23’s broad Trk inhibition, which may lead to off-target effects .

Pharmacokinetic Properties

Compound BBB Penetration Solubility Stability
This compound Yes 90 mg/mL (water) Stable at -20°C (3 years)
7,8-DHF Yes Low (DMSO) Light-sensitive
ANA-12 Limited N/A Requires cold storage

CTXB’s cyclic structure enhances stability and solubility, facilitating in vivo administration .

Research Findings and Limitations

  • This compound: Blocks BDNF/TrkB-mediated central sensitization in spinal cord pain pathways . Inhibits ethanol-enhanced synaptic plasticity in the nucleus accumbens . Potential risk of neuronal apoptosis with chronic use .
  • ANA-12 :
    • Exhibits rapid antidepressant effects but lacks structural characterization compared to CTXB .
  • 7,8-DHF :
    • Discrepant effects in placental vs. neuronal tissues complicate therapeutic translation .
  • AZ-23 :
    • Broad Trk inhibition limits specificity but shows promise in oncology .

Biological Activity

Cyclotraxin B is a highly potent and selective antagonist of the TrkB receptor, which plays a crucial role in mediating the effects of Brain-Derived Neurotrophic Factor (BDNF). This compound has garnered attention for its potential therapeutic applications in treating various neurological disorders by modulating TrkB-dependent signaling pathways. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

This compound operates primarily by allosterically altering the conformation of the TrkB receptor, inhibiting both BDNF-dependent and basal activities. It exhibits a high potency with an IC50 value of approximately 0.30 nM . Unlike other TrkB inhibitors, this compound does not interfere with the binding of BDNF to its receptor, making it a unique tool for studying BDNF/TrkB signaling without completely blocking receptor activity.

Key Biological Effects

  • Inhibition of Neuronal Activity : this compound effectively inhibits BDNF-induced phosphorylation of MAPK in neuronal cell lines, demonstrating its capacity to reduce neurite outgrowth in response to BDNF . This inhibition is crucial for understanding how excessive BDNF signaling can lead to neuronal toxicity.
  • Anxiolytic Properties : In vivo studies have shown that systemic administration of this compound results in anxiolytic-like behavioral effects in mice without inducing antidepressant-like activity . This suggests a selective modulation of anxiety pathways via TrkB inhibition.
  • Neuroprotection Against Toxicity : this compound has been shown to prevent BDNF-induced necrosis in cortical neurons, highlighting its potential as a neuroprotective agent against conditions characterized by excessive BDNF signaling .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusKey Findings
TrkB InhibitionDemonstrated high potency (IC50 = 0.30 nM) and selective inhibition of both basal and BDNF-induced TrkB activity.
Behavioral EffectsShowed anxiolytic properties in mice without antidepressant effects.
NeuroprotectionPrevented neuronal necrosis induced by excessive BDNF exposure.

Detailed Findings

  • In a study assessing the effects of this compound on primary cultures of mouse cortical neurons, it was found that the compound significantly reduced both basal and stimulated TrkB activities, indicating its broad inhibitory capacity .
  • The pharmacokinetics of this compound revealed a half-life (t1/2t_{1/2}) of approximately 6 hours in neurons , suggesting prolonged effects post-administration .
  • A recent investigation into inflammation-mediated processes demonstrated that this compound could reverse TNFα-mediated effects on dental pulp stem cells, indicating potential applications beyond neurological disorders .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the selectivity of Cyclotraxin B for TrkB over other tyrosine kinase receptors in vitro?

  • Methodological Answer : Use competitive binding assays with radiolabeled BDNF or fluorescently tagged ligands to measure displacement efficacy. Include parallel testing against TrkA and TrkC receptors using cell lines overexpressing each receptor type. Validate selectivity via Western blot analysis of downstream signaling proteins (e.g., phospho-Akt, phospho-MAPK) after this compound treatment. Reference studies demonstrate no interference with BDNF binding, confirming TrkB specificity .

Q. How should researchers determine the optimal concentration range for this compound in neuronal cell culture studies?

  • Methodological Answer : Prepare stock solutions in DMSO at 10 mM (solubility: 5–20 mM in DMSO ). Conduct dose-response curves (0.1–10 µM) to assess TrkB inhibition efficacy via phospho-TrkB ELISA. Include viability assays (e.g., MTT) to exclude cytotoxicity. Studies in mice used 1–5 mg/kg systemic doses, but in vitro concentrations may require adjustment based on cell type and assay duration .

Q. What controls are essential when assessing this compound’s effects in behavioral models of anxiety or pain?

  • Methodological Answer : Include vehicle controls (DMSO-matched concentrations), positive controls (e.g., BDNF infusion for TrkB activation), and negative controls (TrkB-knockout models). For anxiety studies (e.g., elevated plus maze), ensure blinding and randomization. In pain models (e.g., cold allodynia), validate thermal/mechanical thresholds pre- and post-treatment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s effects observed across different behavioral models (e.g., anxiolytic vs. allodynia studies)?

  • Methodological Answer : Analyze model-specific variables:

  • Dosage : Anxiolytic effects in mice required lower doses (1 mg/kg) compared to allodynia reversal (5 mg/kg) .
  • Administration route : Intraperitoneal vs. intracerebroventricular delivery may alter brain penetration and efficacy.
  • Temporal factors : Acute vs. chronic dosing impacts TrkB signaling adaptation. Use pharmacokinetic profiling (e.g., plasma/brain concentration ratios) to correlate exposure with outcomes .

Q. What strategies are recommended to confirm this compound’s target engagement in vivo during systemic delivery?

  • Methodological Answer : Combine pharmacodynamic markers (e.g., TrkB phosphorylation in brain homogenates via Western blot) with behavioral readouts. For brain penetration validation, use LC-MS/MS to measure this compound levels in cerebrospinal fluid or microdialysates. Reference systemic studies showing normalized TrkB signaling in the nucleus accumbens after cocaine exposure .

Q. How should researchers address conflicting data on this compound’s efficacy in different species (e.g., mice vs. rats)?

  • Methodological Answer : Conduct cross-species comparative studies with standardized protocols. Evaluate species-specific TrkB expression patterns via immunohistochemistry and RNA sequencing. Adjust dosing based on metabolic rate differences (e.g., allometric scaling). For example, rat studies may require higher doses due to faster clearance .

Q. Data Synthesis and Contradiction Analysis

Q. What systematic approaches are recommended to integrate findings from diverse this compound studies?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews:

Define inclusion criteria (e.g., in vivo/in vitro studies, dosage ranges).

Extract data into a standardized table (see example below).

Q. How can researchers differentiate between off-target effects and TrkB-specific mechanisms when using this compound?

  • Methodological Answer : Employ orthogonal validation methods:

  • Genetic knockdown : Compare outcomes in TrkB-knockout vs. wild-type models.
  • Proteomic profiling : Use mass spectrometry to identify unintended kinase interactions.
  • Rescue experiments : Co-administer BDNF to reverse this compound’s effects if TrkB-specific .

Q. Experimental Design Considerations

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?

  • Methodological Answer : Use non-linear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. For behavioral data, apply mixed-effects models to account for inter-animal variability. Reference guidelines for power analysis to determine sample sizes (e.g., ≥8 animals/group) .

Q. How should researchers optimize this compound’s formulation for long-term stability in in vivo studies?

  • Methodological Answer :
    Prepare lyophilized powder stored at -20°C in desiccated conditions. For in vivo use, reconstitute in saline with ≤5% DMSO. Validate stability via HPLC at 0, 24, and 48 hours post-reconstitution. Include fresh vs. aged solution controls in pilot studies .

Properties

IUPAC Name

(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73N13O17S3/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBMMJHZUYBFGX-ZHTCEXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73N13O17S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045820
Record name Cyclotraxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1200.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203586-72-4
Record name Cyclotraxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.